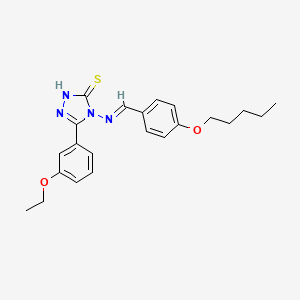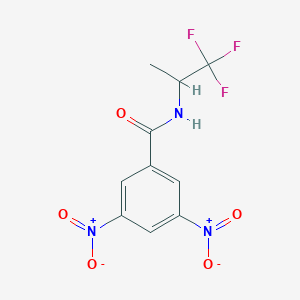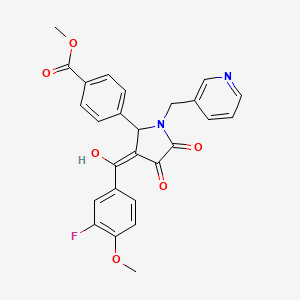
5alpha,6alpha-Epoxycholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha,6alpha-Epoxycholestane: is a derivative of cholesterol, specifically an oxysterol, which is formed through the epoxidation of cholesterol. This compound is known for its unique structure, which includes an epoxide ring at the 5,6 position of the cholestane backbone. It has been studied for its various biological activities and potential implications in health and disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestane can be synthesized through the epoxidation of cholesterol. This process typically involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which react with the double bond in cholesterol to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5alpha,6alpha-Epoxycholestane undergoes various chemical reactions, including:
Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions:
Hydration: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Cholestane-3beta,5alpha,6beta-triol: from hydration.
Diols: from reduction.
Substituted cholestanes: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: 5alpha,6alpha-Epoxycholestane is used as a model compound to study the reactivity of epoxides and their transformations under various conditions .
Biology: In biological research, it is used to study the effects of oxysterols on cellular processes, including apoptosis, cholesterol metabolism, and membrane dynamics .
Medicine: The compound has been investigated for its potential role in diseases such as cancer and neurodegenerative disorders. It is also used to study the mechanisms of cholesterol-related diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other bioactive molecules and as a standard in analytical chemistry for the quantification of oxysterols in biological samples .
Mécanisme D'action
5alpha,6alpha-Epoxycholestane exerts its effects primarily through its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The epoxide ring can react with nucleophiles in the cell, leading to the formation of bioactive compounds that modulate various cellular pathways. One key enzyme involved is cholesterol-5,6-epoxide hydrolase, which converts this compound to cholestane-3beta,5alpha,6beta-triol . This conversion is crucial for maintaining cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols.
Comparaison Avec Des Composés Similaires
5beta,6beta-Epoxycholestane: Another epoxide derivative of cholesterol with a different stereochemistry at the 5,6 position.
Cholestane-3beta,5alpha,6beta-triol: The hydration product of 5alpha,6alpha-Epoxycholestane.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position.
Uniqueness: this compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. Its ability to form bioactive metabolites and its involvement in cholesterol metabolism pathways highlight its significance in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
20230-22-2 |
|---|---|
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3 |
Clé InChI |
OJFSRAVBTAGBIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


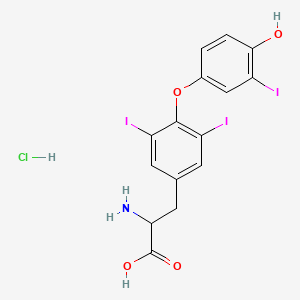
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
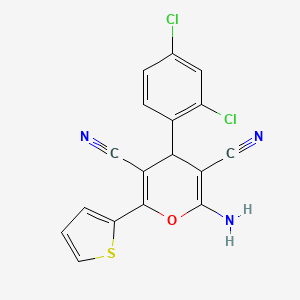

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

